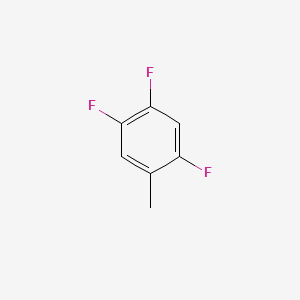

2,4,5-Trifluorotoluene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,2,4-trifluoro-5-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3/c1-4-2-6(9)7(10)3-5(4)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGEAYXBIJAYBKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80591805 | |

| Record name | 1,2,4-Trifluoro-5-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80591805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887267-34-7 | |

| Record name | 1,2,4-Trifluoro-5-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80591805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,4,5-Trifluorotoluene

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,5-Trifluorotoluene is a valuable fluorinated aromatic compound with significant applications as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its specific substitution pattern imparts unique electronic and lipophilic properties, making it a crucial building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the primary synthetic strategies for obtaining this compound, complete with detailed experimental protocols, quantitative data, and workflow visualizations to aid in laboratory-scale and industrial production.

Introduction

The strategic incorporation of fluorine atoms into organic molecules can profoundly influence their biological activity, metabolic stability, and physicochemical properties. As such, the demand for selectively fluorinated building blocks like this compound has grown significantly. This guide explores the most viable synthetic pathways to this important intermediate, focusing on methodologies that offer high yields, purity, and scalability. The discussed routes originate from readily available precursors, including 2,4,5-trifluoroaniline (B1295084), 2,4,5-trichlorotoluene (B165455), and 1,2,4-trifluorobenzene (B1293510).

Synthetic Pathways

Three principal synthetic routes have been identified for the preparation of this compound, each with its own set of advantages and challenges.

Route 1: From 2,4,5-Trifluoroaniline via Diazotization and Methylation

This route utilizes the versatile chemistry of diazonium salts derived from the readily available 2,4,5-trifluoroaniline. The amino group is first converted to a diazonium salt, which is then subjected to a methylation reaction.

Workflow for Route 1:

Figure 1: Synthetic pathway from 2,4,5-Trifluoroaniline.

Experimental Protocol:

-

Step 1: Diazotization of 2,4,5-Trifluoroaniline. A solution of 2,4,5-trifluoroaniline in a suitable acidic medium (e.g., aqueous HCl or HBF4) is cooled to 0-5 °C. A solution of sodium nitrite (B80452) (NaNO2) in water is then added dropwise while maintaining the low temperature to yield the corresponding 2,4,5-trifluorobenzenediazonium salt.

-

Step 2: Methylation of the Diazonium Salt. While the direct methylation of diazonium salts is not as common as other Sandmeyer-type reactions, certain methodologies can be employed. One potential approach involves the use of organometallic reagents. For instance, the reaction of the diazonium salt with a methyl Grignard reagent (CH3MgBr) or a methylcopper reagent could potentially introduce the methyl group. Another possibility is a free-radical methylation.

Quantitative Data:

| Starting Material | Reagents | Product | Yield (%) | Purity (%) | Reference |

| 2,4,5-Trifluoroaniline | 1. NaNO2, HBF42. CH3MgBr | This compound | Data not available | Data not available | Theoretical |

Note: The direct methylation of an aryl diazonium salt is a challenging transformation and may result in low yields due to competing side reactions. Further research and optimization would be required for this step.

Route 2: Halogen Exchange (Halex) Fluorination of 2,4,5-Trichlorotoluene

This industrial-style approach involves the substitution of chlorine atoms with fluorine atoms on a 2,4,5-trichlorotoluene precursor. This method is often favored for large-scale production due to the relatively low cost of starting materials.[1]

Workflow for Route 2:

Figure 2: Synthetic pathway from 2,4,5-Trichlorotoluene.

Experimental Protocol:

-

Synthesis of 2,4,5-Trichlorotoluene: 2,4,5-Trichlorotoluene can be synthesized by the chlorination of p-chlorotoluene in the presence of a Lewis acid catalyst.[2][3] Gaseous chlorine is bubbled through p-chlorotoluene with a catalyst such as ferrous sulfide (B99878) at a controlled temperature (e.g., 5-10 °C) to produce a mixture of chlorinated toluenes, from which the 2,4,5-trichloro isomer can be isolated by fractional distillation.[3]

-

Halogen Exchange Reaction: 2,4,5-Trichlorotoluene is heated with a fluorinating agent, typically potassium fluoride (B91410) (KF), in a high-boiling polar aprotic solvent such as sulfolane (B150427) or N-methyl-2-pyrrolidone (NMP).[1] The reaction often requires a phase-transfer catalyst (e.g., a quaternary ammonium (B1175870) salt or a crown ether) and high temperatures (150-250 °C) to proceed efficiently. The progress of the reaction can be monitored by GC-MS to observe the stepwise replacement of chlorine with fluorine.

Quantitative Data:

| Starting Material | Reagents | Product | Yield (%) | Purity (%) | Reference |

| p-Chlorotoluene | Cl2, FeS | 2,4,5-Trichlorotoluene | >75% isomer content | - | [3] |

| 2,4,5-Trichlorotoluene | KF, Phase-transfer catalyst, Sulfolane | This compound | Data not available | Data not available | [1] |

Route 3: Functionalization of 1,2,4-Trifluorobenzene

This route starts with the commercially available 1,2,4-trifluorobenzene and introduces a methyl group. This can be achieved through various C-C bond-forming reactions.

Workflow for Route 3:

Figure 3: Synthetic pathway from 1,2,4-Trifluorobenzene.

Experimental Protocol:

-

Method A: Friedel-Crafts Acylation followed by Reduction.

-

Acylation: 1,2,4-Trifluorobenzene can be acylated with acetyl chloride (CH3COCl) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) to introduce an acetyl group. The regioselectivity of this reaction would need to be carefully controlled to favor substitution at the 5-position.

-

Reduction: The resulting 2,4,5-trifluoroacetophenone can then be reduced to this compound using standard methods for ketone reduction, such as the Wolff-Kishner (hydrazine and a strong base) or Clemmensen (zinc amalgam and HCl) reduction.

-

-

Method B: Formylation followed by Reduction.

-

Formylation: A formyl group can be introduced onto the 1,2,4-trifluorobenzene ring using a Gattermann-Koch or Vilsmeier-Haack reaction to produce 2,4,5-trifluorobenzaldehyde.

-

Reduction: The aldehyde can then be reduced to a methyl group, for example, via its tosylhydrazone (Wolff-Kishner reduction).

-

Quantitative Data:

| Starting Material | Reagents | Intermediate | Product | Overall Yield (%) | Reference |

| 1,2,4-Trifluorobenzene | 1. CH3COCl, AlCl32. H2NNH2, KOH | 2,4,5-Trifluoroacetophenone | This compound | Data not available | Theoretical |

| 1,2,4-Trifluorobenzene | 1. POCl3, DMF2. H2NNH2, KOH | 2,4,5-Trifluorobenzaldehyde | This compound | Data not available | Theoretical |

Purification and Characterization

The final product, this compound, is typically a liquid at room temperature. Purification is generally achieved by fractional distillation under atmospheric or reduced pressure. The purity of the compound should be assessed using analytical techniques such as:

-

Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and identify any byproducts.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 19F NMR, and 13C NMR are essential for confirming the structure and substitution pattern of the final product.

-

Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the C-F and other functional groups.

Safety Considerations

The synthesis of this compound involves the use of hazardous materials and reaction conditions.

-

Fluorinating agents like KF can be corrosive and toxic.

-

Strong acids and bases require careful handling.

-

High-pressure and high-temperature reactions should be conducted in appropriate equipment with safety precautions in place.

-

Chlorine gas is highly toxic and corrosive.

-

Organometallic reagents are often pyrophoric and moisture-sensitive.

Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn at all times. All reactions should be performed in a well-ventilated fume hood.

Conclusion

The synthesis of this compound can be accomplished through several distinct pathways, each with its own merits. The choice of a particular route will depend on factors such as the availability of starting materials, the desired scale of production, and the equipment available. The methodologies outlined in this guide provide a solid foundation for researchers and drug development professionals to produce this valuable fluorinated intermediate for their synthetic needs. Further optimization of the presented protocols may be necessary to achieve desired yields and purity for specific applications.

References

Synthesis of 2,4,5-Trifluorotoluene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2,4,5-Trifluorotoluene is a valuable fluorinated aromatic compound, serving as a key building block in the synthesis of various pharmaceuticals and agrochemicals. The introduction of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties, often leading to enhanced metabolic stability, binding affinity, and lipophilicity. This guide provides an in-depth overview of the primary synthetic pathways to this compound, focusing on practical experimental methodologies and quantitative data to aid in its laboratory-scale or industrial preparation.

Primary Synthesis Pathway: Halogen Exchange from 2,4,5-Trichlorotoluene (B165455)

The most common and industrially viable route to this compound involves a two-step process: the synthesis of the precursor 2,4,5-trichlorotoluene, followed by a halogen exchange (Halex) reaction to replace the chlorine atoms with fluorine.

Step 1: Synthesis of 2,4,5-Trichlorotoluene

The synthesis of 2,4,5-trichlorotoluene is typically achieved through the direct chlorination of p-chlorotoluene in the presence of a suitable catalyst. This reaction yields a mixture of trichlorotoluene isomers, from which the desired 2,4,5-isomer can be isolated.

Experimental Protocol: Chlorination of p-Chlorotoluene

This protocol is based on established methods for aromatic chlorination.[1]

-

Apparatus: A reaction vessel equipped with a mechanical stirrer, a gas inlet tube, a condenser, and a system for scrubbing off-gases (e.g., a sodium hydroxide (B78521) trap) is required. Due to the corrosive nature of the reagents and products, glass-lined or other suitably resistant reactors are recommended for larger scales.

-

Reagents:

-

p-Chlorotoluene

-

Chlorine gas (Cl₂)

-

Ring-chlorination catalyst (e.g., ferric chloride (FeCl₃), antimony trichloride (B1173362) (SbCl₃), or a mixture of a metal sulfide (B99878) and a sulfur compound).[1]

-

-

Procedure: a. Charge the reactor with p-chlorotoluene and the chlorination catalyst (e.g., 1-3 grams of ferrous sulfide per mole of p-chlorotoluene).[1] b. Heat the mixture to the desired reaction temperature, typically in the range of 25-50°C.[1] External cooling may be necessary to control the exothermic reaction. c. Introduce a steady stream of chlorine gas into the stirred reaction mixture. d. Monitor the progress of the reaction by gas chromatography (GC) until the desired degree of chlorination is achieved (an average of about 3 gram atoms of chlorine per mole).[1] e. Upon completion, stop the chlorine flow and purge the system with an inert gas (e.g., nitrogen) to remove excess chlorine and HCl.

-

Work-up and Purification: a. The crude reaction mixture is typically washed with water and then a dilute aqueous alkali solution (e.g., sodium hydroxide) to neutralize any remaining acid. b. The organic layer is separated and dried over a suitable drying agent (e.g., anhydrous magnesium sulfate). c. The 2,4,5-trichlorotoluene is isolated from the isomeric mixture by fractional distillation or crystallization.[1]

Quantitative Data for 2,4,5-Trichlorotoluene Synthesis

| Parameter | Value | Reference |

| Starting Material | p-Chlorotoluene | [1] |

| Reagent | Chlorine (gas) | [1] |

| Catalyst | Ferrous sulfide | [1] |

| Temperature | 25-50°C | [1] |

| Product | Trichlorotoluene fraction | [1] |

| Purity of 2,4,5-isomer | >75% in the trichlorotoluene fraction | [1] |

Step 2: Halogen Exchange (Fluorination) of 2,4,5-Trichlorotoluene

The conversion of 2,4,5-trichlorotoluene to this compound is accomplished via a nucleophilic aromatic substitution reaction known as the Halex process. This involves treating the chlorinated precursor with a fluoride (B91410) source, such as potassium fluoride (KF) or anhydrous hydrogen fluoride (HF).

Experimental Protocol: Fluorination using Potassium Fluoride

This protocol is a representative procedure based on the principles of Halex reactions using spray-dried KF in a polar aprotic solvent.[2]

-

Apparatus: A high-pressure autoclave or a reaction vessel capable of withstanding high temperatures and pressures, equipped with a mechanical stirrer, temperature controller, and pressure gauge.

-

Reagents:

-

2,4,5-Trichlorotoluene

-

Spray-dried potassium fluoride (KF)

-

High-boiling polar aprotic solvent (e.g., dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or sulfolane)

-

(Optional) Phase-transfer catalyst (e.g., a quaternary ammonium (B1175870) salt or a crown ether) to enhance the reactivity of KF.[2]

-

-

Procedure: a. Charge the autoclave with 2,4,5-trichlorotoluene, a stoichiometric excess of spray-dried potassium fluoride, and the solvent. If used, add the phase-transfer catalyst. b. Seal the reactor and purge with an inert gas. c. Heat the stirred mixture to a high temperature (typically 150-250°C). The reaction is run under the autogenous pressure developed at this temperature. d. Maintain the reaction at temperature for several hours, monitoring the progress by GC analysis of aliquots.

-

Work-up and Purification: a. Cool the reactor to room temperature and carefully vent any excess pressure. b. Dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane). c. Wash the combined organic extracts with water to remove the solvent and inorganic salts. d. Dry the organic layer over a drying agent. e. Remove the solvent by distillation, and purify the crude this compound by fractional distillation under reduced pressure.

Quantitative Data for Halogen Exchange Reaction

| Parameter | Value | Reference |

| Starting Material | 2,4,5-Trichlorotoluene | N/A |

| Reagent | Potassium Fluoride (KF) or Hydrogen Fluoride (HF) | [2][3] |

| Solvent | Sulfolane, DMF, or none (for HF) | [2] |

| Catalyst (for HF) | Antimony pentachloride (SbCl₅) (optional) | [3] |

| Temperature | 150-250°C (for KF); 50-100°C (for HF) | [2][3] |

| Product | This compound | N/A |

Alternative Pathway: Friedel-Crafts Methylation of 1,2,4-Trifluorobenzene (B1293510)

An alternative, though potentially less regioselective, route involves the direct methylation of 1,2,4-trifluorobenzene. The fluorine atoms are deactivating and ortho-, para-directing; however, with three fluorine atoms, the regioselectivity of the methylation can be complex, potentially leading to a mixture of isomers.

Experimental Protocol: Friedel-Crafts Methylation

This is a general procedure for a Friedel-Crafts alkylation reaction.

-

Apparatus: A standard glass reaction flask equipped with a magnetic stirrer, addition funnel, and a gas outlet connected to a trap. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

-

Reagents:

-

1,2,4-Trifluorobenzene

-

Methylating agent (e.g., methyl chloride, methyl iodide, or dimethyl sulfate)

-

Lewis acid catalyst (e.g., aluminum chloride (AlCl₃))

-

Anhydrous solvent (e.g., carbon disulfide (CS₂) or dichloromethane (B109758) (CH₂Cl₂))

-

-

Procedure: a. Suspend the Lewis acid catalyst in the anhydrous solvent in the reaction flask and cool in an ice bath. b. Add 1,2,4-trifluorobenzene to the suspension. c. Slowly add the methylating agent to the stirred mixture from the addition funnel. d. After the addition is complete, allow the reaction to stir at low temperature or warm to room temperature for a specified time.

-

Work-up and Purification: a. Carefully quench the reaction by pouring it over crushed ice and dilute hydrochloric acid. b. Separate the organic layer, and extract the aqueous layer with the solvent. c. Combine the organic layers, wash with water, a dilute sodium bicarbonate solution, and brine. d. Dry the organic layer and remove the solvent. e. Purify the product mixture by fractional distillation to separate this compound from other isomers and unreacted starting material.

Visualizing the Synthesis Pathways

Diagram of the Primary Synthesis Pathway

Caption: Primary synthesis route to this compound.

Diagram of the Halogen Exchange Experimental Workflow

Caption: Experimental workflow for the Halex synthesis.

References

An In-depth Technical Guide to the Preparation of 2,4,5-Trifluorotoluene from 2,4,5-Trifluorobenzyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of 2,4,5-trifluorotoluene from its precursor, 2,4,5-trifluorobenzyl chloride. The conversion of a benzyl (B1604629) chloride to a toluene (B28343) derivative is a fundamental reduction reaction in organic synthesis. This document details three primary methodologies for achieving this transformation: catalytic hydrogenation, catalytic transfer hydrogenation, and metal hydride reduction. Each method is presented with a detailed experimental protocol, a summary of quantitative data, and a discussion of its advantages and limitations. The information is intended to assist researchers and professionals in the selection and implementation of the most suitable synthetic route for their specific needs.

The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern drug design, often enhancing metabolic stability, binding affinity, and bioavailability.[1] Consequently, the synthesis of fluorinated building blocks, such as this compound, is of significant interest to the pharmaceutical industry.

Catalytic Hydrogenation

Catalytic hydrogenation is a widely employed method for the reduction of various functional groups, including the hydrogenolysis of benzyl halides to their corresponding toluenes. This process typically involves the use of a heterogeneous catalyst, most commonly palladium on carbon (Pd/C), and gaseous hydrogen. The reaction is known for its high efficiency and clean conversion, with the primary byproduct being hydrochloric acid, which is often neutralized with a base.

Quantitative Data for Catalytic Hydrogenation of Substituted Benzyl Chlorides

| Entry | Substrate | Catalyst | Hydrogen Pressure | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | 4-Chlorobenzyl chloride | 10% Pd/C | 1 atm | Methanol (B129727) | 25 | 2 | >95 | Adapted from General Procedures |

| 2 | Benzyl chloride | 5% Pd/C | 45 psig | Ethyl Acetate | 25 | 1 | High | General Knowledge |

| 3 | N-Benzyl-4-fluoroaniline | 10% Pd/C | 1 atm (balloon) | Methanol | 25 | Not Specified | High | General Knowledge |

Experimental Protocol: Catalytic Hydrogenation

A solution of 2,4,5-trifluorobenzyl chloride (1.0 eq) in methanol is prepared in a round-bottom flask. A catalytic amount of 10% palladium on carbon (5-10 mol%) is added to the solution. The flask is then fitted with a hydrogen balloon and the reaction mixture is stirred vigorously at room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst. The filtrate is concentrated under reduced pressure, and the resulting crude product is purified by column chromatography to yield this compound.

Catalytic Transfer Hydrogenation

Catalytic transfer hydrogenation offers a convenient alternative to the use of gaseous hydrogen. In this method, a hydrogen donor molecule, such as formic acid, ammonium (B1175870) formate, or cyclohexene (B86901), is used to generate hydrogen in situ in the presence of a catalyst. This technique is often preferred for its operational simplicity and for substrates that may be sensitive to the conditions of direct hydrogenation.

Quantitative Data for Catalytic Transfer Hydrogenation

| Entry | Substrate | Catalyst | Hydrogen Donor | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | Benzyl Chloride | 10% Pd/C | Cyclohexene | Ethanol | 65 | 0.25 | High | General Knowledge |

| 2 | Z-protected amino acids | 10% Pd/C | Cyclohexene | Not Specified | 65 | 0.25 | High | General Knowledge |

| 3 | Chalcones | 10% Pd/C | Not Specified | Ethyl Acetate | 25 | 1-5 | 37-96 | [2] |

Experimental Protocol: Catalytic Transfer Hydrogenation

To a solution of 2,4,5-trifluorobenzyl chloride (1.0 eq) in ethanol, 10% palladium on carbon (5-10 mol%) and an excess of cyclohexene (hydrogen donor) are added. The reaction mixture is heated to reflux and the progress is monitored by TLC or GC. Once the starting material is consumed, the mixture is cooled to room temperature and filtered through celite to remove the catalyst. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the desired this compound.

Metal Hydride Reduction

Metal hydrides, such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄), are powerful reducing agents capable of converting a wide range of functional groups. For the reduction of benzyl chlorides, LiAlH₄ is highly effective, readily cleaving the carbon-chlorine bond to form the corresponding toluene.[3] Sodium borohydride is a milder reducing agent and its reactivity towards alkyl halides can be influenced by the solvent and reaction conditions.[1][4]

Quantitative Data for Metal Hydride Reduction of Benzyl Halides

| Entry | Substrate | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | Primary/Secondary Alkyl Iodides/Bromides | NaBH₄ | Aprotic Solvents | Not Specified | Not Specified | 90-100 | [1] |

| 2 | Benzyl Chloride | NaBH₄ | Diglyme | 75 | Not Specified | Reaction Observed | [5] |

| 3 | Alkyl Halides | LiAlH₄ | Not Specified | Not Specified | Not Specified | High | [3] |

Experimental Protocol: Lithium Aluminum Hydride Reduction

Caution: Lithium aluminum hydride reacts violently with water and protic solvents. All glassware must be thoroughly dried, and the reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

To a stirred suspension of lithium aluminum hydride (1.1-1.5 eq) in anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) at 0 °C under an inert atmosphere, a solution of 2,4,5-trifluorobenzyl chloride (1.0 eq) in the same anhydrous solvent is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred until completion (monitored by TLC or GC). After the reaction is complete, it is carefully quenched by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then water again. The resulting mixture is stirred until a white precipitate forms. The solid is removed by filtration, and the organic layer is separated, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to give this compound.

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed by various spectroscopic methods.

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons and complex multiplets for the aromatic protons due to coupling with the fluorine atoms.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the methyl carbon and the aromatic carbons, with characteristic C-F coupling constants.

-

¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for confirming the substitution pattern. For this compound, three distinct signals are expected, each with its own characteristic chemical shift and coupling pattern. Trifluorotoluene is often used as an internal standard in ¹⁹F NMR.[6]

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound (146.11 g/mol ).[7]

Conclusion

The preparation of this compound from 2,4,5-trifluorobenzyl chloride can be effectively achieved through several established reduction methodologies. Catalytic hydrogenation offers high efficiency and clean conversion but requires handling of gaseous hydrogen. Catalytic transfer hydrogenation provides a safer and more convenient alternative. Metal hydride reduction, particularly with lithium aluminum hydride, is a powerful and rapid method but necessitates stringent anhydrous conditions. The choice of method will depend on the specific requirements of the synthesis, including scale, available equipment, and the presence of other functional groups in the molecule. This guide provides the necessary technical details to aid researchers in making an informed decision for the successful synthesis of this valuable fluorinated building block.

References

- 1. The sodium borohydride reduction of organic halides and related derivatives in aprotic solvents [vtechworks.lib.vt.edu]

- 2. Ru(II)-Catalyzed Asymmetric Transfer Hydrogenation of α-Alkyl-β-Ketoaldehydes via Dynamic Kinetic Resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]

- 4. jconsortium.com [jconsortium.com]

- 5. chemistry.mdma.ch [chemistry.mdma.ch]

- 6. rsc.org [rsc.org]

- 7. Trifluorotoluene - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Core Physical and Chemical Properties of 2,4,5-Trifluorotoluene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,5-Trifluorotoluene is a fluorinated aromatic compound of increasing interest in the fields of pharmaceutical and agrochemical development due to the unique properties conferred by its specific fluorine substitution pattern. The presence and position of the fluorine atoms on the toluene (B28343) ring significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in the design of novel bioactive molecules. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, supported by available data and methodologies to aid in its application in research and development.

Physical Properties

The physical characteristics of this compound are summarized in the table below. These properties are essential for its handling, purification, and use in various experimental setups.

| Property | Value | Reference |

| CAS Number | 887267-34-7 | [1] |

| Molecular Formula | C₇H₅F₃ | [1] |

| Molecular Weight | 146.11 g/mol | [1] |

| Boiling Point | 121.9 °C at 760 mmHg | [2] |

| Density | 1.234 g/cm³ | [2][3] |

| Appearance | Colorless to pale yellow liquid | [4] |

| Solubility | No specific data available for the 2,4,5-isomer. Generally, trifluorotoluenes are soluble in common organic solvents like ether, benzene, ethanol, and acetone, with limited solubility in water.[5][6] |

Chemical Properties and Reactivity

The chemical behavior of this compound is largely dictated by the electron-withdrawing nature of the three fluorine atoms on the aromatic ring. This substitution pattern deactivates the ring towards electrophilic aromatic substitution and influences the regioselectivity of such reactions.

Electrophilic Aromatic Substitution: The fluorine atoms, being ortho, para-directing but strongly deactivating, make electrophilic substitution reactions challenging. The substitution that does occur would be directed to the positions influenced by the combined directing effects of the fluorine and methyl groups.

Nucleophilic Aromatic Substitution: The electron-deficient nature of the aromatic ring makes it more susceptible to nucleophilic aromatic substitution, particularly at the positions activated by the fluorine atoms. Polyfluorinated benzenes are known to react with strong nucleophiles to displace fluoride (B91410) ions.

Reactions of the Methyl Group: The methyl group can undergo free-radical halogenation or oxidation, typical reactions for alkylbenzenes.

While specific reactivity studies on this compound are not widely available in the public domain, its reactivity can be inferred from the general principles of polyfluorinated aromatic compounds.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not readily found in peer-reviewed journals. However, synthetic routes to its derivatives, such as 2,4,5-trifluorophenylacetic acid, suggest potential pathways for its preparation. One plausible general approach involves the fluorination of a corresponding substituted toluene precursor.

A general method for the preparation of trifluorotoluenes involves the reaction of a benzotrichloride (B165768) with hydrogen fluoride.[5] Another general laboratory-scale synthesis involves the copper-catalyzed coupling of an aromatic halide with trifluoromethyl iodide.[5]

The synthesis of 2,4,5-trifluorophenylacetic acid often starts from precursors like 2,4,5-trifluoronitrobenzene, indicating that this compound could potentially be synthesized from a related amine via diazotization and subsequent Sandmeyer-type reaction or from a suitable halogenated precursor via nucleophilic fluorination.

Spectroscopic Data

Detailed spectroscopic data for this compound is not widely published. However, general principles of NMR and IR spectroscopy can be used to predict the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals for the two aromatic protons and the three methyl protons. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the neighboring fluorine atoms, resulting in complex splitting patterns (doublets of doublets, etc.).

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the seven carbon atoms. The carbon atoms directly bonded to fluorine will exhibit large one-bond C-F coupling constants.

-

¹⁹F NMR: The fluorine NMR spectrum is expected to show three distinct signals for the three non-equivalent fluorine atoms at positions 2, 4, and 5. These signals will be split by coupling to each other and to the aromatic protons.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for:

-

C-H stretching of the aromatic ring and the methyl group.

-

C=C stretching of the aromatic ring.

-

Strong C-F stretching bands, which are typically found in the 1350-1000 cm⁻¹ region for aryl fluorides.

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak at m/z = 146. The fragmentation pattern would likely involve the loss of a fluorine atom or the methyl group, as well as fragmentation of the aromatic ring.

Safety and Handling

This compound should be handled in a well-ventilated area, and personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn.[1] It is important to avoid contact with skin and eyes and to prevent inhalation of vapors.[1] Store the compound in a tightly closed container in a cool, dry place.[1] In case of fire, appropriate extinguishing media should be used, and self-contained breathing apparatus may be necessary.[1]

Logical Relationships and Workflows

The following diagrams illustrate the logical relationships in the synthesis and analysis of fluorinated aromatic compounds.

Caption: Generalized synthetic pathway for this compound.

Caption: Standard analytical workflow for structural characterization.

References

An In-depth Technical Guide to 2,4,5-Trifluorotoluene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,5-Trifluorotoluene, a halogenated aromatic hydrocarbon, is a compound of significant interest in the fields of medicinal chemistry and materials science. Its unique trifluorinated substitution pattern on the toluene (B28343) backbone imparts distinct physicochemical properties that are advantageous for the synthesis of complex organic molecules, particularly in the development of novel pharmaceuticals and agrochemicals. The presence of fluorine atoms can enhance metabolic stability, bioavailability, and binding affinity of drug candidates. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of this compound.

While specific data for this compound is not as widely available in public literature as for other isomers, this guide compiles the most relevant information and draws comparisons with closely related compounds to provide a thorough understanding of its characteristics.

Chemical and Physical Properties

Precise experimental data for this compound is limited. However, based on the properties of other trifluorotoluene isomers, we can infer its general characteristics. A summary of key physical and chemical data for related trifluorotoluene isomers is presented below for comparative purposes.

| Property | 2,3,4-Trifluorotoluene | 2,4,6-Trifluorotoluene | (Trifluoromethyl)benzene (General Trifluorotoluene) |

| CAS Number | 193533-92-5[1] | 79348-71-3[2] | 98-08-8[3] |

| Molecular Formula | C₇H₅F₃ | C₇H₅F₃ | C₇H₅F₃ |

| Molecular Weight | 146.11 g/mol | 146.11 g/mol [2] | 146.11 g/mol [3] |

| Appearance | Colorless to light yellow clear liquid[4] | - | Colorless liquid[3] |

| Boiling Point | 126-127 °C | - | 102 °C[5] |

| Melting Point | - | - | -29 °C[5] |

| Density | 1.222 g/mL at 25 °C | - | 1.19 g/mL at 20 °C[5] |

| Refractive Index | n20/D 1.434 | - | 1.414[5] |

| Solubility in Water | - | - | < 1 mg/mL[5] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, with coupling patterns influenced by the adjacent fluorine atoms.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons, with the carbon-fluorine couplings providing valuable structural information.

-

¹⁹F NMR: The fluorine NMR spectrum is a critical tool for identifying trifluorinated compounds. For α,α,α-Trifluorotoluene, a singlet is observed at -63.2 ppm.[3] For 1-bromo-2,4,5-trifluorobenzene, a related compound, three distinct ¹⁹F resonances are observed, indicating different chemical environments for each fluorine atom.[6]

Infrared (IR) Spectroscopy: The IR spectrum of trifluorotoluene derivatives typically shows characteristic C-F stretching vibrations in the region of 1100-1400 cm⁻¹. Aromatic C-H and C=C stretching and bending vibrations will also be present.

Mass Spectrometry (MS): The mass spectrum of trifluorotoluene (CAS 98-08-8) shows a molecular ion peak at m/z 146.[7] Fragmentation patterns would involve the loss of fluorine atoms and the methyl group.

Synthesis

The synthesis of specifically this compound is not well-documented in readily accessible literature. However, general methods for the synthesis of trifluorotoluenes and related fluorinated aromatic compounds can be adapted. A common industrial method for producing (trifluoromethyl)benzene involves the reaction of benzotrichloride (B165768) with hydrogen fluoride.[3] For laboratory-scale synthesis, coupling of an aromatic halide with trifluoromethyl iodide in the presence of a copper catalyst is a known method.[3]

A plausible synthetic route to this compound could involve the fluorination of a corresponding chlorinated or brominated toluene precursor. For instance, a patent describes the synthesis of 1,2,4-trifluorobenzene (B1293510) starting from 2,4-dichlorofluorobenzene, which undergoes nitration, fluorination, reduction, diazotization, and deamination.[8] A similar multi-step synthesis could potentially be designed to yield this compound.

Experimental Workflow for a General Trifluorotoluene Synthesis

Below is a generalized workflow for the synthesis of a trifluorotoluene derivative, illustrating the key steps that might be involved.

Applications in Drug Development

Fluorinated compounds are of great importance in the pharmaceutical industry. The introduction of fluorine atoms into a drug molecule can significantly alter its properties in a beneficial way.[9] These modifications can lead to:

-

Enhanced Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, increasing the drug's half-life.

-

Increased Lipophilicity: The trifluoromethyl group can enhance a molecule's lipophilicity, which can improve its absorption, distribution, metabolism, and excretion (ADME) properties.[10]

-

Improved Binding Affinity: The electron-withdrawing nature of fluorine can influence the pKa of nearby functional groups and enhance interactions with biological targets.[10]

While specific applications of this compound in drug development are not extensively documented, its structural motif is found in various biologically active molecules. For example, 1-(bromomethyl)-2,4,5-trifluorobenzene has been used in the synthesis of compounds with potential therapeutic applications.[11] The trifluorobenzene moiety is present in recently approved oral drugs.[11]

Logical Relationship in Drug Discovery

The following diagram illustrates the logical progression of how a fluorinated building block like this compound can be utilized in the drug discovery process.

References

- 1. 2,3,4-Trifluorotoluene 99 193533-92-5 [sigmaaldrich.com]

- 2. 2,4,6-Trifluorotoluene | C7H5F3 | CID 2782639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Trifluorotoluene - Wikipedia [en.wikipedia.org]

- 4. 2,3,4-Trifluorotoluene | 193533-92-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. grokipedia.com [grokipedia.com]

- 6. azom.com [azom.com]

- 7. ez.restek.com [ez.restek.com]

- 8. CN110498730B - Synthetic method of 1,2, 4-trifluorobenzene - Google Patents [patents.google.com]

- 9. pharmacyjournal.org [pharmacyjournal.org]

- 10. nbinno.com [nbinno.com]

- 11. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure of 2,4,5-Trifluorotoluene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,5-Trifluorotoluene is a fluorinated aromatic compound that serves as a valuable building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its specific substitution pattern of fluorine atoms on the toluene (B28343) backbone imparts unique physicochemical properties that are of significant interest in medicinal chemistry. The presence of fluorine can influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This technical guide provides a comprehensive overview of the molecular structure of this compound, drawing from available data to support research and development activities.

Chemical Identity and Physicochemical Properties

This compound is systematically named 1,2,4-Trifluoro-5-methylbenzene. Its fundamental properties are summarized in the table below.

| Identifier | Value |

| IUPAC Name | 1,2,4-Trifluoro-5-methylbenzene |

| CAS Number | 887267-34-7 |

| Molecular Formula | C₇H₅F₃ |

| Molecular Weight | 146.11 g/mol |

| Appearance | White crystalline powder or liquid |

| Purity | Typically ≥97% |

Molecular Structure

A logical workflow for determining these parameters computationally is outlined below.

Caption: A typical workflow for the computational determination of molecular geometry using DFT.

Spectroscopic Characterization

Spectroscopic techniques are essential for the identification and structural elucidation of this compound. The expected spectroscopic data based on its structure are as follows:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons and the methyl group protons. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the neighboring fluorine atoms.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the seven carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be significantly affected by the attached fluorine atoms.

-

¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing fluorinated compounds. For this compound, three distinct signals are expected, corresponding to the three fluorine atoms in different chemical environments. The coupling between the fluorine atoms and with neighboring protons will provide valuable structural information.

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H stretching of the aromatic ring and the methyl group, C=C stretching of the aromatic ring, and, most importantly, strong C-F stretching vibrations.

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (146.11 g/mol ). The fragmentation pattern will provide further structural information.

Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a plausible synthetic route can be inferred from related preparations of fluorinated aromatic compounds. A common strategy involves the fluorination of a suitable precursor. For instance, the synthesis of the related compound 1,2,4-trifluorobenzene (B1293510) often starts from 2,4-dichloro fluorobenzene. A similar multi-step synthesis could be envisioned for this compound, potentially starting from a corresponding chlorinated or nitrated toluene derivative.

A generalized workflow for a potential synthesis is depicted below.

Caption: A generalized, hypothetical workflow for the synthesis of this compound.

Applications in Drug Development

This compound is primarily utilized as an intermediate in the synthesis of more complex molecules for the pharmaceutical and agrochemical industries.[1] The trifluorinated phenyl motif is a key structural element in a variety of bioactive compounds. The introduction of fluorine atoms can enhance the metabolic stability of a drug by blocking sites susceptible to oxidative metabolism. Furthermore, the high electronegativity of fluorine can alter the acidity or basicity of nearby functional groups, potentially improving the binding affinity of a drug to its target protein. The lipophilicity of a molecule can also be fine-tuned by the incorporation of fluorine, which can impact its absorption, distribution, metabolism, and excretion (ADME) properties.

While specific drugs derived directly from this compound are not prominently disclosed, the 2,4,5-trifluorophenyl moiety is a known pharmacophore. For example, derivatives of the related 2,4,5-trifluorobenzoic acid have been investigated for their biological activities. The logical progression from a chemical intermediate to a potential drug candidate is illustrated below.

Caption: The logical flow from a chemical intermediate to a drug candidate in pharmaceutical research.

Conclusion

This compound is a specialty chemical with significant potential as a building block in the development of novel pharmaceuticals and agrochemicals. While detailed experimental data on its molecular structure and synthesis are not extensively available in public literature, its chemical identity is established, and its utility can be inferred from the broader context of fluorinated compounds in medicinal chemistry. Further research into the precise structural and reactive properties of this molecule will undoubtedly facilitate its broader application in the design and synthesis of next-generation bioactive compounds.

References

A Technical Guide to the ¹H NMR Spectrum of 2,4,5-Trifluorotoluene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected ¹H NMR spectrum of 2,4,5-trifluorotoluene. The information presented is based on established principles of nuclear magnetic resonance spectroscopy and data from analogous fluorinated aromatic compounds, offering a robust framework for spectral interpretation in the absence of direct experimental data for this specific molecule.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to exhibit two distinct signals for the aromatic protons and one signal for the methyl protons. The fluorine substituents significantly influence the chemical shifts (δ) and give rise to complex spin-spin coupling patterns (J).

Table 1: Predicted ¹H NMR Data for this compound

| Signal | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-3 | ortho to F-2, meta to F-4 | ~ 7.0 - 7.3 | Doublet of doublets of doublets (ddd) | ³J(H-3, F-4) ≈ 8-10, ⁴J(H-3, F-2) ≈ 4-6, ⁴J(H-3, H-6) ≈ 2-3 |

| H-6 | ortho to F-5, meta to F-4 | ~ 6.9 - 7.2 | Doublet of doublets of doublets (ddd) | ³J(H-6, F-5) ≈ 8-10, ⁴J(H-6, F-4) ≈ 4-6, ⁴J(H-6, H-3) ≈ 2-3 |

| CH₃ | - | ~ 2.3 | Quartet (q) or triplet of triplets (tt) | ⁵J(H-CH₃, F-2) ≈ 1-3 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Key Spectral Features and Interpretation

The presence of three fluorine atoms on the benzene (B151609) ring dramatically influences the proton spectrum. The electron-withdrawing nature of fluorine generally leads to a downfield shift of the aromatic proton signals compared to toluene (B28343).

The coupling patterns are of particular interest. The aromatic protons, H-3 and H-6, are expected to show coupling to adjacent and meta fluorine atoms, resulting in complex multiplets. The methyl protons are also likely to exhibit a small long-range coupling to the ortho fluorine atom at position 2 (⁵JHF), which would manifest as a fine splitting of the methyl signal. This through-space coupling is a notable feature in fluorinated aromatic compounds.

Experimental Protocol for ¹H NMR Acquisition

The following provides a generalized experimental protocol for acquiring the ¹H NMR spectrum of a fluorinated toluene derivative like this compound.

Instrumentation:

-

A high-resolution NMR spectrometer with a proton frequency of 400 MHz or higher is recommended to achieve good signal dispersion.[1]

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or Benzene-d₆).

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).[2]

-

Transfer the solution to a standard 5 mm NMR tube.

Data Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

-

Spectral Width: A spectral width of approximately 12-15 ppm, centered around 6 ppm, should be sufficient to cover the aromatic and aliphatic regions.

-

Acquisition Time: 2-3 seconds to ensure good resolution.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

-

Temperature: Standard probe temperature (e.g., 298 K).

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the TMS signal.

-

Integrate the signals to determine the relative proton ratios.

-

Analyze the multiplicities and measure the coupling constants.

Visualization of Spin-Spin Coupling

The following diagram illustrates the key spin-spin coupling interactions expected in the this compound molecule.

This guide provides a comprehensive overview of the expected ¹H NMR spectrum of this compound, intended to aid researchers in the prediction, acquisition, and interpretation of such data. The principles outlined are broadly applicable to other fluorinated aromatic systems.

References

An In-depth Technical Guide to the Predicted ¹³C NMR Spectrum of 2,4,5-Trifluorotoluene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the predicted ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 2,4,5-Trifluorotoluene. Due to the absence of a publicly available experimental spectrum for this specific isomer, this document presents a theoretical spectrum based on established substituent effects and data from analogous fluorinated aromatic compounds. It includes predicted chemical shifts and carbon-fluorine coupling constants, a comprehensive experimental protocol for acquiring such a spectrum, and a visualization of the molecular structure and key coupling interactions.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum of this compound is predicted to exhibit seven distinct signals, one for each carbon atom in the molecule. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the fluorine substituents and the electron-donating effect of the methyl group. The signals for carbons directly bonded to fluorine will appear as doublets with large one-bond coupling constants (¹JCF), while other carbons will show smaller, multi-bond couplings (ⁿJCF).

The predicted data, including chemical shifts in parts per million (ppm) and C-F coupling constants in Hertz (Hz), are summarized in the table below. These values are estimated based on data from similar fluorinated benzene (B151609) and toluene (B28343) derivatives.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted C-F Coupling Constants (J, Hz) |

| C1 (C-CH₃) | ~120-125 | Multiplet | ⁿJCF |

| C2 (C-F) | ~155-160 | Doublet of Doublets of Doublets | ¹JCF ≈ 240-250, ²JCF, ³JCF |

| C3 (C-H) | ~115-120 | Multiplet | ⁿJCF |

| C4 (C-F) | ~150-155 | Doublet of Doublets of Doublets | ¹JCF ≈ 245-255, ²JCF, ³JCF |

| C5 (C-F) | ~145-150 | Doublet of Doublets of Doublets | ¹JCF ≈ 240-250, ²JCF, ²JCF |

| C6 (C-H) | ~110-115 | Multiplet | ⁿJCF |

| CH₃ | ~15-20 | Quartet | ⁴JCF |

Note: The predicted values are for guidance and may differ from experimental results. The multiplicity of signals for carbons not directly attached to fluorine will depend on the magnitude of the various multi-bond C-F couplings.

Experimental Protocol for ¹³C NMR Spectroscopy of Polyfluorinated Aromatics

Acquiring a high-quality ¹³C NMR spectrum of a polyfluorinated aromatic compound like this compound requires specific experimental considerations to account for the complexities introduced by C-F coupling.

1. Sample Preparation:

-

Concentration: A reasonably concentrated sample is necessary due to the low natural abundance of ¹³C (1.1%).[1] For a routine measurement, a concentration of 10-50 mg of the analyte in 0.5-0.7 mL of deuterated solvent is recommended.

-

Solvent: Deuterated chloroform (B151607) (CDCl₃) is a common choice as it is a good solvent for many organic compounds and its deuterium (B1214612) signal can be used for field-frequency locking.[2] Other deuterated solvents such as acetone-d₆, benzene-d₆, or DMSO-d₆ can also be used depending on the solubility of the compound.

2. NMR Spectrometer Setup:

-

Spectrometer Frequency: A high-field NMR spectrometer (e.g., 400 MHz for ¹H or higher) is advantageous for better signal dispersion and sensitivity.

-

Probe: A broadband or multinuclear probe capable of observing ¹³C frequencies is required. For complex spectra with overlapping signals, a triple-resonance probe (¹H, ¹³C, ¹⁹F) can be beneficial for performing decoupling experiments.[3]

3. Data Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment with proton decoupling is typically used.

-

Proton Decoupling: Broadband proton decoupling is employed to simplify the spectrum by removing ¹H-¹³C couplings, causing the carbon signals to appear as singlets or as multiplets due only to C-F coupling.[2]

-

¹⁹F Decoupling (Optional): In cases of severe signal overlap due to complex C-F coupling patterns, simultaneous ¹H and ¹⁹F broadband decoupling can be performed. This requires a triple-resonance probe and can simplify the spectrum to single lines for each carbon, but information about C-F connectivity is lost.[4]

-

Acquisition Time (at): An acquisition time of 1-2 seconds is generally sufficient.

-

Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for adequate relaxation of the carbon nuclei, which is important for quantitative analysis.

-

Number of Scans (ns): Due to the low sensitivity of ¹³C NMR, a larger number of scans is typically required, ranging from several hundred to several thousand, depending on the sample concentration.

-

Spectral Width (sw): A spectral width of approximately 250 ppm (e.g., -20 to 230 ppm) is usually sufficient to cover the chemical shift range of most organic compounds.

4. Data Processing:

-

Fourier Transformation: The acquired free induction decay (FID) is converted into the frequency domain spectrum via Fourier transformation.

-

Phase Correction: The spectrum is manually or automatically phase corrected.

-

Baseline Correction: A baseline correction is applied to ensure a flat baseline.

-

Referencing: The chemical shift axis is referenced to the solvent signal (e.g., CDCl₃ at 77.16 ppm) or an internal standard like tetramethylsilane (B1202638) (TMS).

Visualization of Molecular Structure and C-F Couplings

The following diagram illustrates the molecular structure of this compound and the key one-bond (¹J) and multi-bond (ⁿJ) carbon-fluorine couplings that are expected to be observed in the ¹³C NMR spectrum.

Predicted C-F couplings in this compound.

This guide provides a foundational understanding of the expected ¹³C NMR characteristics of this compound and a practical protocol for its experimental determination. The complexities arising from multiple fluorine substituents underscore the importance of careful experimental design and spectral interpretation in the structural elucidation of highly fluorinated molecules.

References

An In-Depth Technical Guide to the ¹⁹F NMR Analysis of 2,4,5-Trifluorotoluene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and practices involved in the ¹⁹F Nuclear Magnetic Resonance (NMR) analysis of 2,4,5-trifluorotoluene. Due to the limited availability of specific experimental spectral data for this compound in the public domain, this document focuses on the theoretical framework, a general experimental protocol, and the interpretation of the expected spectral features based on established principles of ¹⁹F NMR spectroscopy.

Introduction to ¹⁹F NMR Spectroscopy

Fluorine-19 (¹⁹F) NMR spectroscopy is a powerful analytical technique for the structural elucidation of organofluorine compounds. The ¹⁹F nucleus possesses a nuclear spin of ½ and is 100% naturally abundant, making it a highly sensitive nucleus for NMR detection. Its large chemical shift range, typically spanning over 400 ppm, provides excellent signal dispersion and reduces the likelihood of signal overlap, even in complex molecules. Furthermore, ¹⁹F-¹⁹F spin-spin coupling constants are often larger than proton-proton couplings and can be observed over several bonds, providing valuable information about molecular connectivity and through-space interactions.

Predicted ¹⁹F NMR Data for this compound

In the absence of experimentally derived data, computational methods can provide valuable predictions of ¹⁹F NMR parameters. The following table summarizes the predicted chemical shifts (δ) and coupling constants (J) for this compound.

Disclaimer: The following data are computationally predicted and have not been experimentally verified. Actual experimental values may differ.

| Fluorine Position | Predicted Chemical Shift (δ) ppm | Predicted Coupling Constants (J_FF_) Hz |

| F-2 | -135 to -145 | ³JF2-F4 ≈ 15-25 Hz, ⁴JF2-F5 ≈ 2-8 Hz |

| F-4 | -140 to -150 | ³JF4-F2 ≈ 15-25 Hz, ³JF4-F5 ≈ 15-25 Hz |

| F-5 | -155 to -165 | ⁴JF5-F2 ≈ 2-8 Hz, ³JF5-F4 ≈ 15-25 Hz |

Interpretation of the ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum of this compound is expected to show three distinct signals, one for each of the fluorine atoms, due to their unique chemical environments.

-

Chemical Shifts: The predicted chemical shifts are influenced by the electronic effects of the methyl group and the other fluorine substituents. The fluorine at the 5-position is predicted to be the most upfield (most shielded) due to the cumulative electron-donating effect of the methyl group and the para-relationship to the F-2 atom. The fluorines at the 2- and 4-positions will be deshielded to a greater extent.

-

Coupling Patterns: The multiplicity of each signal will be determined by the spin-spin coupling interactions with the other fluorine nuclei.

-

The signal for F-2 is expected to be a doublet of doublets, arising from coupling to F-4 (³J) and F-5 (⁴J).

-

The signal for F-4 is also anticipated to be a doublet of doublets due to coupling with F-2 (³J) and F-5 (³J).

-

The signal for F-5 will likely appear as a doublet of doublets from coupling to F-4 (³J) and F-2 (⁴J).

-

The magnitude of the coupling constants provides information about the relative positions of the fluorine atoms. Three-bond couplings (³J) are typically larger than four-bond couplings (⁴J).

Experimental Protocol for ¹⁹F NMR Analysis

The following is a general protocol for acquiring a ¹⁹F NMR spectrum of a fluorinated aromatic compound like this compound.

1. Sample Preparation:

- Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆, benzene-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence the chemical shifts.

- Ensure the sample is free of particulate matter.

2. NMR Instrument Setup:

- Use a high-field NMR spectrometer equipped with a multinuclear probe tuned to the ¹⁹F frequency.

- Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

- Shim the magnetic field to achieve optimal homogeneity.

3. Acquisition Parameters:

- Pulse Sequence: A standard single-pulse experiment is typically sufficient.

- Spectral Width: Set a wide spectral width (e.g., 250-300 ppm) to ensure all fluorine signals are captured.

- Transmitter Offset: Center the transmitter frequency in the expected region of the ¹⁹F signals.

- Acquisition Time: An acquisition time of 1-2 seconds is generally adequate.

- Relaxation Delay: A relaxation delay of 1-5 seconds is recommended to allow for full relaxation of the ¹⁹F nuclei.

- Number of Scans: The number of scans will depend on the sample concentration. For a moderately concentrated sample, 16 to 64 scans are often sufficient.

- Proton Decoupling: For a standard ¹⁹F spectrum, proton decoupling is often employed to simplify the spectrum by removing ¹H-¹⁹F couplings.

4. Data Processing:

- Apply a Fourier transform to the acquired free induction decay (FID).

- Phase correct the resulting spectrum.

- Reference the spectrum using an internal or external standard (e.g., CFCl₃ at 0 ppm or a known secondary standard).

- Integrate the signals to determine the relative ratios of the different fluorine environments.

- Analyze the multiplicities and measure the coupling constants.

Visualizations

Signaling Pathway of ¹⁹F-¹⁹F Coupling

Caption: Predicted ¹⁹F-¹⁹F coupling network in this compound.

Experimental Workflow for ¹⁹F NMR Analysis

Caption: General experimental workflow for ¹⁹F NMR analysis.

Mass Spectrometry of 2,4,5-Trifluorotoluene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mass spectrometry of 2,4,5-Trifluorotoluene, a fluorinated aromatic compound of interest in various fields of chemical research and development. The document outlines expected fragmentation patterns, experimental protocols, and visual representations of the underlying processes to aid in the structural elucidation and analysis of this compound.

Predicted Mass Spectrum and Fragmentation Data

The molecular weight of this compound (C₇H₄F₃) is 145.10 g/mol . The molecular ion peak (M⁺) is therefore expected at a mass-to-charge ratio (m/z) of 145. Due to the stability of the aromatic ring, this peak is expected to be relatively intense.

The primary fragmentation pathway involves the loss of a fluorine atom or the entire trifluoromethyl group. The major expected fragments and their corresponding m/z values are summarized in the table below.

| m/z | Proposed Fragment Ion | Formula | Notes |

| 145 | [C₇H₄F₃]⁺ | C₇H₄F₃ | Molecular Ion (M⁺) |

| 126 | [C₇H₄F₂]⁺ | C₇H₄F₂ | Loss of a Fluorine atom ([M-F]⁺) |

| 95 | [C₆H₄F]⁺ | C₆H₄F | Loss of the CF₃ group ([M-CF₃]⁺) |

| 75 | [C₆H₃]⁺ | C₆H₃ | Loss of a Fluorine atom from the [C₆H₄F]⁺ fragment |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

The following protocol outlines a general procedure for obtaining a mass spectrum of this compound using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

Objective: To generate a mass spectrum of this compound to identify the molecular ion and characteristic fragment ions.

Materials and Instrumentation:

-

Gas Chromatograph-Mass Spectrometer (GC-MS) system

-

Helium (carrier gas), 99.999% purity

-

This compound standard

-

Suitable solvent (e.g., dichloromethane (B109758) or methanol)

-

Microsyringe

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 100 ppm) in a volatile solvent like dichloromethane.

-

GC-MS System Preparation:

-

Ensure the GC-MS system is properly tuned and calibrated according to the manufacturer's specifications.

-

Set the GC oven temperature program. A typical program might start at 50°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/min.

-

Set the injector temperature to 250°C.

-

Set the carrier gas (Helium) flow rate to a constant flow of 1.0 mL/min.

-

-

Injection: Inject 1 µL of the prepared sample into the GC inlet.

-

Mass Spectrometer Parameters:

-

Set the ion source to Electron Ionization (EI).

-

Use a standard electron energy of 70 eV.

-

Set the ion source temperature to 230°C.

-

Set the quadrupole analyzer temperature to 150°C.

-

Scan a mass range from m/z 40 to 200 to ensure capture of the molecular ion and all significant fragments.

-

-

Data Acquisition and Analysis:

-

Acquire the data using the instrument's software.

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Extract the mass spectrum for the identified peak.

-

Analyze the mass spectrum to identify the molecular ion and major fragment ions. Compare the observed m/z values with the predicted fragmentation pattern.

-

Visualizing a Key Signaling Pathway: A Generic MAP Kinase Cascade

Mass spectrometry is a powerful tool in drug development for studying how compounds interact with cellular signaling pathways. The Mitogen-Activated Protein (MAP) kinase pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and survival, and is a common target for drug discovery. The following diagram illustrates a generic MAP kinase signaling pathway.

Caption: A generic MAP Kinase signaling pathway.

Experimental Workflow and Fragmentation Pathway Diagrams

To further clarify the processes involved in the mass spectrometry of this compound, the following diagrams illustrate the experimental workflow and the predicted fragmentation pathway.

An In-depth Technical Guide to the Infrared (IR) Spectrum of 2,4,5-Trifluorotoluene

This technical guide provides a comprehensive overview of the infrared (IR) spectrum of 2,4,5-Trifluorotoluene, tailored for researchers, scientists, and professionals in drug development. This document details the theoretical vibrational frequencies, their assignments, a generalized experimental protocol for obtaining the spectrum, and a logical workflow for the analysis.

Introduction

This compound is a fluorinated aromatic compound of interest in various fields of chemical research, including as a building block in the synthesis of pharmaceuticals and agrochemicals. Infrared (IR) spectroscopy is a powerful analytical technique for the structural elucidation and quality control of such molecules. The IR spectrum provides a unique fingerprint based on the vibrational modes of the molecule's functional groups. This guide presents a calculated IR spectrum of this compound, offering insights into its key spectral features. The data presented herein is based on theoretical calculations using Density Functional Theory (DFT), a reliable method for predicting vibrational spectra of organic molecules.

Data Presentation: Calculated Vibrational Spectrum of this compound

The following table summarizes the calculated vibrational frequencies, their relative intensities, and the assignments for the principal infrared absorption bands of this compound. These values were obtained from a DFT calculation at the B3LYP/6-311++G(d,p) level of theory, which is known to provide good agreement with experimental data.

| Wavenumber (cm⁻¹) | Relative Intensity | Vibrational Mode Assignment |

| 3085 - 3050 | Weak to Medium | Aromatic C-H stretching |

| 2980 - 2930 | Weak | Methyl C-H stretching |

| 1620 - 1580 | Medium to Strong | Aromatic C=C ring stretching |

| 1520 - 1480 | Strong | Aromatic C=C ring stretching |

| 1460 - 1430 | Medium | Methyl C-H asymmetric bending |

| 1380 - 1360 | Weak to Medium | Methyl C-H symmetric bending |

| 1330 - 1250 | Strong | C-F stretching |

| 1200 - 1100 | Very Strong | C-F stretching and in-plane C-H bending |

| 1050 - 1000 | Medium | C-F stretching and ring deformation |

| 900 - 850 | Strong | Out-of-plane C-H bending |

| 850 - 750 | Medium to Strong | Out-of-plane C-H bending and ring deformation |

| 700 - 650 | Weak to Medium | Out-of-plane C-F bending and ring deformation |

Experimental Protocols

While the data presented is theoretical, this section outlines a generalized experimental protocol for obtaining the FT-IR spectrum of a liquid sample like this compound using an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

Objective: To obtain a high-quality infrared spectrum of this compound in its neat liquid form.

Materials and Equipment:

-

Fourier Transform Infrared (FT-IR) Spectrometer with an ATR accessory (e.g., with a diamond crystal).

-

Sample of this compound (liquid).

-

Micropipette.

-

Solvent for cleaning (e.g., isopropanol (B130326) or ethanol).

-

Lint-free wipes.

Procedure:

-

Instrument Preparation:

-

Ensure the FT-IR spectrometer is powered on and has completed its initialization sequence.

-

The ATR accessory should be clean and free of any residual sample.

-

-

Background Spectrum Acquisition:

-

Before analyzing the sample, a background spectrum must be collected. This accounts for the absorbance of atmospheric carbon dioxide and water vapor, as well as any intrinsic absorbance of the ATR crystal.

-

Ensure the ATR crystal surface is clean and dry.

-

Initiate the background scan using the spectrometer's software. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Sample Application:

-

Using a micropipette, place a small drop (approximately 1-2 µL) of this compound onto the center of the ATR crystal. The sample should completely cover the crystal surface.

-

-

Sample Spectrum Acquisition:

-

Initiate the sample scan using the instrument's software. The same number of scans as the background should be used for consistency.

-

The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Processing:

-

The resulting spectrum can be processed as needed. Common processing steps include baseline correction and peak picking to identify the wavenumbers of the absorption bands.

-

-

Cleaning:

-

After the spectrum is collected, carefully clean the ATR crystal.

-

Use a lint-free wipe moistened with a suitable solvent (e.g., isopropanol) to gently wipe the crystal surface.

-

Allow the crystal to air dry completely before the next measurement.

-

Mandatory Visualization

The following diagrams illustrate the logical workflow for obtaining and analyzing the IR spectrum of this compound.

Caption: Experimental workflow for FT-IR analysis of this compound.

Caption: Logical relationship from molecular structure to spectral analysis.

Microwave Rotational Spectra of 2,4,5-Trifluorotoluene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the microwave rotational spectra of 2,4,5-Trifluorotoluene. The following sections detail the experimental protocols used for spectral acquisition and analysis, present key quantitative data in a structured format, and illustrate the experimental workflow. This information is critical for researchers in physical chemistry, molecular physics, and drug development who rely on precise molecular structure determination and understanding of internal molecular dynamics. This compound is an important intermediate in the production of pesticides and pharmaceuticals.[1]

Experimental Protocols

The microwave rotational spectrum of this compound was recorded using a pulsed-jet Fourier transform microwave (FTMW) spectrometer.[2][3] This technique provides high resolution and sensitivity, making it ideal for observing the fine and hyperfine structures in the rotational spectra of molecules.

A gaseous sample of this compound was introduced into a high-vacuum chamber. The analysis of the spectrum in the lowest torsional state has yielded the rotational constants and centrifugal distortion constants.[2][3] The study also investigated the spectra of all 13C isotopic species in their natural abundance to determine the substitution structure of the molecule.[2][3]

Data Presentation

The analysis of the microwave spectrum of this compound and its isotopologues yielded precise values for its rotational and centrifugal distortion constants. These parameters are fundamental for the determination of the molecule's geometry and its internal dynamics, particularly the internal rotation of the methyl group.

Table 1: Rotational and Centrifugal Distortion Constants of this compound

| Parameter | Value |

| Rotational Constants (MHz) | |

| A | 2593.546(13) |

| B | 1228.0940(3) |

| C | 841.0118(3) |

| Centrifugal Distortion Constants (kHz) | |

| ΔJ | 0.076(2) |

| ΔJK | -0.113(8) |

| ΔK | 0.49(3) |

| δJ | 0.0163(7) |

| δK | -0.01(2) |

Note: The numbers in parentheses represent the uncertainty in the last digits.

The potential barrier hindering the internal rotation of the methyl group in this compound was determined to be 2.2809(23) kJ/mol.[1][2][3][4]

Visualizations

The following diagram illustrates the general experimental workflow for pulsed-jet Fourier transform microwave spectroscopy.

Caption: Experimental workflow for pulsed-jet FTMW spectroscopy.

References

A Theoretical and Computational Scrutiny of 2,4,5-Trifluorotoluene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed in the study of 2,4,5-Trifluorotoluene. It details the application of quantum chemical calculations to elucidate the molecule's structural, vibrational, and electronic properties. This document serves as a resource for researchers engaged in computational chemistry, materials science, and drug discovery, offering a foundational understanding of the theoretical approaches to characterizing fluorinated aromatic compounds. We present a structured summary of key quantitative data derived from computational models, detailed protocols for performing these calculations, and a visual workflow to guide the research process.

Introduction

This compound is a substituted aromatic compound of interest in various chemical and pharmaceutical applications. Understanding its molecular geometry, conformational flexibility, and electronic landscape is crucial for predicting its reactivity, intermolecular interactions, and potential utility as a scaffold in medicinal chemistry. Theoretical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, provide a powerful, non-experimental avenue to explore these properties with high accuracy. This guide outlines the standard computational protocols for such investigations.

Computational Methodology: Experimental Protocols

The theoretical investigation of this compound involves a series of computational experiments. The following protocols describe the standard procedures for geometry optimization, vibrational frequency analysis, and the calculation of electronic properties.

2.1. Molecular Structure Optimization

The initial step in any theoretical study is to determine the most stable three-dimensional arrangement of atoms in the molecule. This is achieved through geometry optimization.

-

Software: Gaussian 09 or 16 is a commonly used software package for these calculations.

-